molecular formula C16H18FN3O3 B7345327 ethyl (3R)-1-(5-fluoro-1H-benzimidazole-4-carbonyl)piperidine-3-carboxylate

ethyl (3R)-1-(5-fluoro-1H-benzimidazole-4-carbonyl)piperidine-3-carboxylate

Numéro de catalogue B7345327
Poids moléculaire: 319.33 g/mol
Clé InChI: GEBFPTOWWUUHBX-SNVBAGLBSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ethyl (3R)-1-(5-fluoro-1H-benzimidazole-4-carbonyl)piperidine-3-carboxylate is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. This compound is a piperidine derivative that has been synthesized through a number of different methods, each with their own advantages and limitations. In

Mécanisme D'action

The mechanism of action of ethyl (ethyl (3R)-1-(5-fluoro-1H-benzimidazole-4-carbonyl)piperidine-3-carboxylate)-1-(5-fluoro-1H-benzimidazole-4-carbonyl)piperidine-3-carboxylate involves its binding to the active site of target enzymes, thereby inhibiting their activity. This compound has been shown to exhibit competitive inhibition against DPP-4, which is a key enzyme involved in the regulation of glucose homeostasis. By inhibiting DPP-4, this compound increases the levels of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which stimulate insulin secretion and reduce blood glucose levels. Additionally, this compound has been shown to inhibit GSK-3, which is involved in the regulation of various signaling pathways that are implicated in the pathogenesis of Alzheimer's disease and cancer.
Biochemical and Physiological Effects:
Ethyl (this compound)-1-(5-fluoro-1H-benzimidazole-4-carbonyl)piperidine-3-carboxylate has been shown to exhibit a number of biochemical and physiological effects. In vitro studies have demonstrated that this compound exhibits potent inhibitory activity against DPP-4 and GSK-3, with IC50 values in the low nanomolar range. In vivo studies have shown that this compound can reduce blood glucose levels and improve glucose tolerance in animal models of diabetes. Additionally, this compound has been shown to exhibit neuroprotective and anticancer effects in various cell and animal models.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of ethyl (ethyl (3R)-1-(5-fluoro-1H-benzimidazole-4-carbonyl)piperidine-3-carboxylate)-1-(5-fluoro-1H-benzimidazole-4-carbonyl)piperidine-3-carboxylate is its potent inhibitory activity against DPP-4 and GSK-3, which makes it a valuable tool for studying the role of these enzymes in various biological processes. Additionally, this compound has been shown to exhibit good selectivity and low toxicity, which makes it a promising candidate for further development as a therapeutic agent. However, one of the limitations of this compound is its relatively high cost, which may limit its use in certain research settings.

Orientations Futures

There are several future directions for research on ethyl (ethyl (3R)-1-(5-fluoro-1H-benzimidazole-4-carbonyl)piperidine-3-carboxylate)-1-(5-fluoro-1H-benzimidazole-4-carbonyl)piperidine-3-carboxylate. One potential direction is to further investigate its potential as a therapeutic agent for the treatment of diabetes, Alzheimer's disease, and cancer. Additionally, more research is needed to fully understand the mechanism of action of this compound and its effects on various signaling pathways. Finally, there is a need for the development of more efficient and cost-effective methods for synthesizing this compound, which will enable its wider use in research settings.

Méthodes De Synthèse

There are several methods for synthesizing ethyl (ethyl (3R)-1-(5-fluoro-1H-benzimidazole-4-carbonyl)piperidine-3-carboxylate)-1-(5-fluoro-1H-benzimidazole-4-carbonyl)piperidine-3-carboxylate. One of the most commonly used methods involves the reaction of 5-fluoro-1H-benzimidazole-4-carboxylic acid with piperidine-3-carboxylic acid ethyl ester in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). This method yields the desired compound in good yields and high purity.

Applications De Recherche Scientifique

Ethyl (ethyl (3R)-1-(5-fluoro-1H-benzimidazole-4-carbonyl)piperidine-3-carboxylate)-1-(5-fluoro-1H-benzimidazole-4-carbonyl)piperidine-3-carboxylate has been studied extensively for its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research. This compound has been shown to exhibit potent inhibitory activity against certain enzymes, such as dipeptidyl peptidase-4 (DPP-4) and glycogen synthase kinase-3 (GSK-3), which are involved in the pathogenesis of various diseases. As a result, this compound has been investigated as a potential therapeutic agent for the treatment of diabetes, Alzheimer's disease, and cancer.

Propriétés

IUPAC Name

ethyl (3R)-1-(5-fluoro-1H-benzimidazole-4-carbonyl)piperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O3/c1-2-23-16(22)10-4-3-7-20(8-10)15(21)13-11(17)5-6-12-14(13)19-9-18-12/h5-6,9-10H,2-4,7-8H2,1H3,(H,18,19)/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEBFPTOWWUUHBX-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C(=O)C2=C(C=CC3=C2N=CN3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CCCN(C1)C(=O)C2=C(C=CC3=C2N=CN3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.